molecular formula C14H14N4O B12912755 5-isopropoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine CAS No. 87595-15-1

5-isopropoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine

Cat. No.: B12912755
CAS No.: 87595-15-1
M. Wt: 254.29 g/mol
InChI Key: OAWCOXFRZBJIIE-UHFFFAOYSA-N
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Description

5-Isopropoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine (CAS 87595-15-1) is a high-purity, heterocyclic compound from the pyrazolopyrazine family, characterized by a fused bicyclic system consisting of a pyrazole ring and a pyrazine ring. Its molecular formula is C14H14N4O, with a molecular weight of 254.29 g/mol. The compound's unique structure features a phenyl group at the 1-position of the pyrazole ring and an isopropoxy substituent at the 5-position of the pyrazine ring. The presence of the isopropoxy group is a critical structural feature that enhances the compound's lipophilicity, potentially improving cell membrane permeability and its interactions with hydrophobic binding pockets in biological targets compared to analogues with smaller alkoxy groups. The primary research value of this compound lies in its potential as a scaffold for investigating kinase signaling pathways. Pyrazolo-fused heterocycles are recognized as privileged structures in medicinal chemistry due to their ability to function as bioisosteres of purine bases, allowing them to compete with ATP for binding sites in the catalytic domains of various kinases. This mechanism suggests broad applicability in oncology research, where the compound may serve as a starting point for developing inhibitors of kinases involved in cell proliferation and survival. Its potential research applications extend to inflammation-related disorders, where kinase signaling also plays a critical role. The compound is amenable to further chemical modification through reactions such as oxidation, reduction, and substitution at its functional groups, enabling researchers to explore structure-activity relationships and optimize its properties for specific targets. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not designed, evaluated, or approved for any human therapeutic, diagnostic, or veterinary applications. Researchers should handle this compound using appropriate safety precautions and adhere to all relevant institutional and governmental guidelines for chemical use and disposal.

Properties

CAS No.

87595-15-1

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

1-phenyl-5-propan-2-yloxypyrazolo[3,4-b]pyrazine

InChI

InChI=1S/C14H14N4O/c1-10(2)19-13-9-15-14-12(17-13)8-16-18(14)11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

OAWCOXFRZBJIIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CN=C2C(=N1)C=NN2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-isopropoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with an appropriate aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to promote cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as Lewis acids or transition metal complexes may be employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-isopropoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

Pharmacological Applications

The compound 5-isopropoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine has been investigated for its role in modulating protein kinase activity, specifically targeting serum and glucocorticosteroid-regulated kinases (SGK). This modulation is significant as SGK plays a crucial role in various cellular processes, including cell survival and proliferation.

Anti-inflammatory Properties

Research indicates that compounds within the pyrazolo[3,4-b]pyrazine family can exhibit anti-inflammatory effects. For instance, studies have shown that derivatives can be effective in treating conditions characterized by inappropriate SGK activity, such as degenerative joint diseases and inflammatory processes like osteoarthritis and rheumatosis .

Antitumor Activity

Emerging studies have highlighted the antitumor potential of pyrazolo[3,4-b]pyrazines. For example, related compounds have been synthesized and evaluated for their inhibitory effects on various tumor cell lines. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and metastasis .

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents at strategic positions on the pyrazine ring. The structural variations significantly influence the biological activity of the compound.

Substituent Effect on Activity Reference
IsopropoxyEnhances solubility and bioavailability
PhenylIncreases binding affinity to target proteins
Alkyl groupsModulate lipophilicity and cellular uptake

Case Studies and Research Findings

Several case studies have been documented that illustrate the therapeutic potential of compounds similar to this compound.

Case Study: Osteoarthritis Treatment

A study demonstrated that a derivative of pyrazolo[3,4-b]pyrazine effectively reduced inflammation in animal models of osteoarthritis. The compound was shown to inhibit SGK activity, leading to decreased levels of pro-inflammatory cytokines .

Case Study: Cancer Cell Line Inhibition

Another study focused on evaluating the cytotoxic effects of pyrazolo[3,4-b]pyrazine derivatives against breast cancer cell lines (MCF-7). The results indicated that certain derivatives exhibited significant inhibition of cell proliferation and induced apoptosis through the modulation of EGFR signaling pathways .

Mechanism of Action

The mechanism of action of 5-isopropoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of kinases or other signaling proteins, leading to altered cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

5-Acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine

  • Substituents : Acetyl (position 5), methyl (positions 3 and 6), phenyl (position 1).
  • Synthesis : Condensation of 1-phenyl-3-methylpyrazol-5-amine with acetylacetone under reflux .
  • Properties : The acetyl group increases electron-withdrawing effects, enhancing reactivity in Michael addition reactions. Exhibits anticancer activity against breast cancer cell lines (IC₅₀ = 12–18 μM) .
  • Comparison : The acetyl group in this derivative may improve binding to enzymatic targets compared to the isopropoxy group in the target compound, which offers steric bulk but reduced electrophilicity.

5-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine

  • Substituents : Imidazolyl (position 5), methyl (position 3), phenyl (position 1).
  • Applications : Acts as a platelet aggregation inhibitor (70% inhibition at 100 μM) due to hydrogen-bonding interactions with the imidazolyl moiety .
  • Comparison : The imidazolyl group introduces basicity and hydrogen-bonding capacity, contrasting with the neutral isopropoxy group in the target compound.

Fused Heterocycles with Pyrazine Moieties

Thieno[3,4-b]pyrazine Derivatives

  • Structure: Fused thiophene-pyrazine systems (e.g., 2,3-dicyano-5,7-bismethylthieno[3,4-b]pyrazine).
  • Properties : Exhibit low band gaps (1.2–1.5 eV) due to extended π-conjugation, making them suitable for organic electronics . The pyrazine unit aromatizes in excited states, enhancing charge transport .
  • Comparison: Unlike pyrazolo-pyrazines, thieno-pyrazines prioritize electronic properties over bioactivity. The sulfur atom in thiophene increases polarizability, whereas the pyrazolo-pyrazine core favors hydrogen-bonding interactions.

Furazano[3,4-b]pyrazine Derivatives (e.g., DFP and DSDFP)

  • Structure: Fused furazan-pyrazine rings with nitro or amino substituents.
  • Applications : High-energy-density materials (detonation velocity: 8,900–9,400 m/s; comparable to RDX) .
  • Comparison: While structurally similar, these compounds are optimized for energetic performance rather than medicinal use. The nitramino groups in DFP derivatives increase sensitivity to impact, unlike the biocompatible isopropoxy group in the target compound .

Functional Group Effects on Properties

Compound Substituents Key Properties Applications Reference
5-Isopropoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine 5-OCH(CH₃)₂, 1-Ph Moderate lipophilicity (logP ≈ 3.2), potential anticancer/anti-inflammatory Medicinal chemistry
5-Acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine 5-COCH₃, 3/6-CH₃, 1-Ph High electrophilicity, anticancer (IC₅₀ = 12–18 μM) Oncology
4,8-Dinitraminodifurazano[3,4-b,e]pyrazine (55) 4/8-NHNO₂ Detonation velocity = 9,413 m/s, sensitive to impact Energetic materials
Thieno[3,4-b]pyrazine Fused thiophene Band gap = 1.3–1.5 eV, high charge mobility Organic solar cells

Biological Activity

5-Isopropoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound belonging to the pyrazolopyrazine family, characterized by its unique structure that includes an isopropoxy group at the 5-position and a phenyl group at the 1-position. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry, where it may serve as a lead compound for developing therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H15_{15}N3_{3}O. Its structure is significant for its biological activity, as the isopropoxy group enhances lipophilicity, which may improve its interaction with various biological targets.

Research indicates that this compound interacts with specific enzymes and receptors, particularly kinases involved in signaling pathways. The inhibition of these kinases can lead to altered cellular responses, making this compound a candidate for therapeutic applications in oncology and inflammatory diseases .

Enzyme Inhibition

The compound has shown potential as an inhibitor of several key kinases:

  • BRAF(V600E) : Involved in cell growth and survival.
  • EGFR : A target in various cancers.
  • Aurora-A kinase : Important for cell division.

These interactions suggest that this compound may have significant antitumor activity .

Antitumor Activity

Studies have demonstrated that derivatives of pyrazolo compounds exhibit potent antitumor effects. For instance, certain pyrazole derivatives have been shown to induce apoptosis in cancer cells with EC50_{50} values ranging from 30 to 700 nM . The structure of this compound suggests it may possess similar properties.

Anti-inflammatory Effects

The compound also shows promise in anti-inflammatory applications. It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), indicating its potential use in treating inflammatory disorders .

Case Studies

Several studies have explored the biological activity of related pyrazole derivatives:

  • Antitumor Studies : A series of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines were identified as potent apoptosis inducers against various cancer cell lines, demonstrating the relevance of structural modifications in enhancing biological activity .
  • Inflammation Research : In vitro studies indicated that pyrazole derivatives could effectively reduce inflammation markers in cell cultures exposed to lipopolysaccharides (LPS), suggesting therapeutic potential for conditions like rheumatoid arthritis .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameKey DifferencesBiological Activity
1-Phenyl-1H-pyrazolo[3,4-b]pyrazineLacks isopropoxy groupLimited activity
5-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazineContains methoxy instead of isopropoxyModerate activity
5-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazineFeatures ethoxy groupReduced solubility

The presence of the isopropoxy group in this compound enhances its lipophilicity and potential interactions with biological targets compared to similar compounds .

Q & A

Q. Can pyrazolo[3,4-b]pyrazine derivatives serve as high-energy density materials (HEDMs)?

  • Answer : Furazano[3,4-b]pyrazine-based compounds (e.g., 4,8-dinitraminodifurazano[3,4-b,e]pyrazine) exhibit detonation velocities (D = 8921–9413 m/s) surpassing RDX. However, sensitivity to impact requires stabilization via salt formation (e.g., ammonium or guanidinium salts). Thermal stability (Td > 200°C) is confirmed by DSC-TGA .

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